![molecular formula C22H28N6 B5537733 1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)
1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including condensation, nucleophilic aromatic substitution, and hydrogenation processes. For instance, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination has been reported for a key intermediate in the synthesis of Crizotinib, a similar compound (Fussell et al., 2012). Such methodologies could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
Molecular structure investigations of related compounds often employ X-ray crystallography combined with computational methods such as DFT calculations and Hirshfeld surface analysis. These techniques help in understanding the intermolecular interactions, electronic properties, and molecular packing in the crystal lattice, providing insights into the stability and reactivity of the compound (Shawish et al., 2021).
科学的研究の応用
Synthesis and Molecular Structure Investigations
Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, as presented by Shawish et al. (2021), focuses on the synthesis of new compounds and their molecular structure analysis through X-ray crystallography, Hirshfeld, and DFT calculations. The study delves into intermolecular interactions and electronic properties, showcasing the potential of these compounds in designing materials with specific physical and chemical properties (Shawish et al., 2021).
Pharmacological Applications
Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives and their potential as 5-HT2 and alpha 1 receptor antagonists. This research is pivotal for developing new drugs targeting serotonin receptors, which are crucial for various CNS disorders, demonstrating the relevance of such compounds in medicinal chemistry (Watanabe et al., 1992).
Chemical Synthesis Techniques
Shevchuk et al. (2012) provided an efficient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, highlighting the versatility of these compounds in chemical synthesis. This work underlines the broad applicability of such structures in creating diverse chemical entities, which can be further utilized in various scientific and industrial applications (Shevchuk et al., 2012).
Antagonistic Activity on Adenosine Receptors
Baraldi et al. (2012) investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. The study presents a novel approach to increasing water solubility and bioavailability of receptor antagonists, which is critical for developing therapeutics with improved pharmacokinetic profiles (Baraldi et al., 2012).
Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, offering insights into tackling tuberculosis through targeted inhibition of bacterial DNA gyrase. This highlights the potential of such compounds in addressing global health challenges by providing new avenues for antibiotic development (Jeankumar et al., 2013).
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-2-28-21(16-27-11-5-10-23-27)24-25-22(28)17-8-12-26(13-9-17)20-14-18-6-3-4-7-19(18)15-20/h3-7,10-11,17,20H,2,8-9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVLAYOOVQIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C3CC4=CC=CC=C4C3)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。